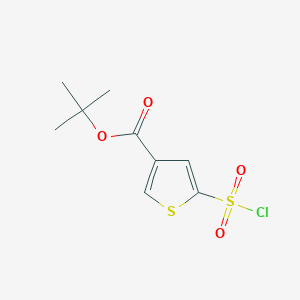

Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate: is an organic compound with the molecular formula C₉H₁₁ClO₄S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its chlorosulfonyl and tert-butyl ester functional groups, which impart unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chlorosulfonylthiophene-3-carboxylate typically involves the chlorosulfonation of thiophene derivatives followed by esterification. One common method includes the reaction of thiophene-3-carboxylic acid with chlorosulfonic acid to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: chlorosulfonation and esterification, with careful control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfonic acids or sulfoxides.

Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or thiol.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like primary amines or alcohols under basic conditions.

Major Products:

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Sulfonamides or thiols.

Substitution: Sulfonamides or sulfonates.

Aplicaciones Científicas De Investigación

Chemistry: Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins or peptides, through its reactive chlorosulfonyl group. This modification can help in studying protein functions and interactions .

Industry: In the industrial sector, it is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of tert-butyl 5-chlorosulfonylthiophene-3-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, such as proteins or small organic compounds, by forming sulfonamide or sulfonate linkages. These modifications can alter the biological activity or chemical properties of the target molecules .

Comparación Con Compuestos Similares

- Tert-butyl 5-sulfamoylthiophene-3-carboxylate

- Tert-butyl 5-methylsulfonylthiophene-3-carboxylate

- Tert-butyl 5-nitrothiophene-3-carboxylate

Comparison: Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate is unique due to its chlorosulfonyl group, which is more reactive compared to the sulfonamide or methylsulfonyl groups in similar compounds. This increased reactivity makes it a more versatile intermediate in organic synthesis and chemical modifications .

Actividad Biológica

Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate (TB-CTC) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Molecular Structure:

- Chemical Formula: C₉H₁₁ClO₄S₂

- Molecular Weight: 282.76 g/mol

- CAS Number: 1708251-06-2

The compound features a thiophene ring substituted with a chlorosulfonyl group and a tert-butyl ester, which are crucial for its biological activity.

The biological activity of TB-CTC is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The chlorosulfonyl group enhances its reactivity, making it a potential inhibitor of key enzymes such as carbonic anhydrases, which play roles in regulating intraocular pressure and other physiological processes .

Inhibition Studies

Research indicates that compounds similar to TB-CTC exhibit significant inhibitory effects on carbonic anhydrase, which is implicated in several diseases including glaucoma and certain types of cancer. The sulfonamide functionality in TB-CTC is believed to contribute to this inhibitory action .

Structure-Activity Relationships (SAR)

The effectiveness of TB-CTC can be analyzed through SAR studies, which explore how modifications to its structure affect its biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of bulky groups | Increased potency against carbonic anhydrase |

| Variation in substituents | Altered selectivity for specific enzyme isoforms |

| Changes to the thiophene ring | Impact on solubility and bioavailability |

These studies suggest that optimizing the structure can enhance the compound's therapeutic efficacy while minimizing side effects.

Case Studies

-

Carbonic Anhydrase Inhibition:

A study demonstrated that TB-CTC and related thiophene sulfonamides significantly lowered intraocular pressure in animal models by inhibiting carbonic anhydrase activity . This finding supports the potential use of TB-CTC in treating glaucoma. -

Anticancer Properties:

Preliminary investigations into the anticancer effects of TB-CTC revealed its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival, particularly those mediated by vascular endothelial growth factor (VEGF) receptors .

Research Findings

Recent research highlights the importance of TB-CTC's biological activity:

- Immunomodulatory Effects: TB-CTC has been shown to enhance NF-kB activation in immune cells, suggesting a role as an immunomodulator .

- Potential as Angiogenesis Inhibitor: The compound's ability to inhibit VEGF receptor signaling indicates its potential as an antiangiogenic agent, which could be beneficial in cancer therapy .

Propiedades

IUPAC Name |

tert-butyl 5-chlorosulfonylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S2/c1-9(2,3)14-8(11)6-4-7(15-5-6)16(10,12)13/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJAMRIOIWWUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CSC(=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.